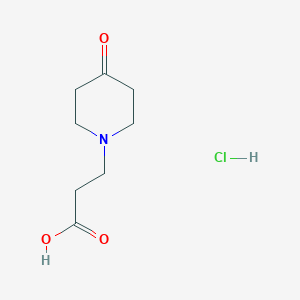![molecular formula C81H64F4N4O8 B13698714 2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its unique structural properties. This compound is part of the spirobifluorene family, which is widely studied for its applications in optoelectronic devices, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization with the desired substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It is utilized in the production of OLEDs, contributing to brighter and more efficient displays.
Mécanisme D'action
The mechanism by which 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges and reducing charge recombination .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): A widely used hole transport material in perovskite solar cells.
Tetrakis(4-aminophenyl)ethene: Known for its strong electrochemiluminescence properties.
Uniqueness
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine stands out due to its specific substituents, which enhance its performance in optoelectronic devices by improving charge transport and stability .
Propriétés
Formule moléculaire |
C81H64F4N4O8 |
|---|---|
Poids moléculaire |
1297.4 g/mol |
Nom IUPAC |
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H64F4N4O8/c1-90-61-25-9-49(10-26-61)86(57-21-37-77(94-5)73(82)45-57)53-17-33-65-66-34-18-54(87(50-11-27-62(91-2)28-12-50)58-22-38-78(95-6)74(83)46-58)42-70(66)81(69(65)41-53)71-43-55(88(51-13-29-63(92-3)30-14-51)59-23-39-79(96-7)75(84)47-59)19-35-67(71)68-36-20-56(44-72(68)81)89(52-15-31-64(93-4)32-16-52)60-24-40-80(97-8)76(85)48-60/h9-48H,1-8H3 |
Clé InChI |
DQCAHSMBXLTRRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC(=C(C=C8)OC)F)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

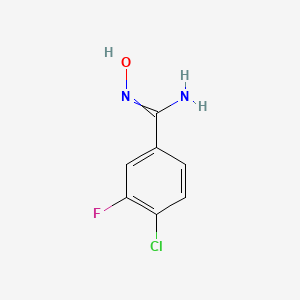
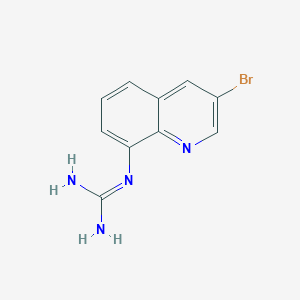

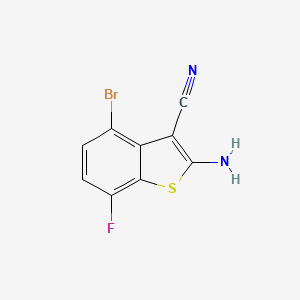
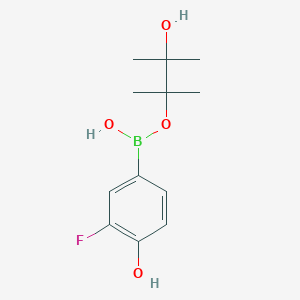
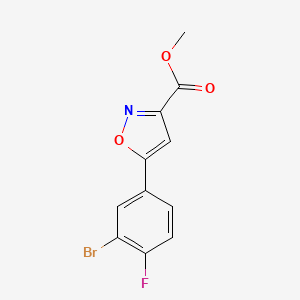
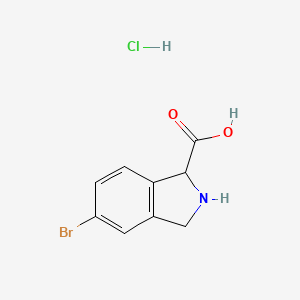

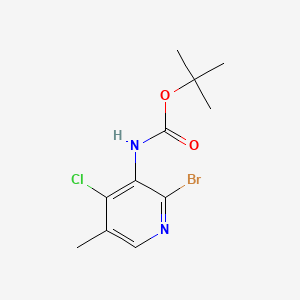
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
